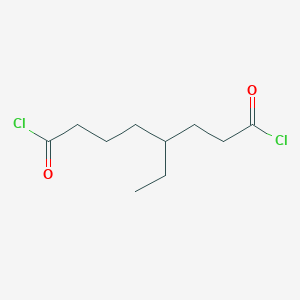
Ethyloctanedioyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyloctanedioyl dichloride is a chemical compound with the molecular formula C10H16Cl2O2. It is a diacid chloride derivative of ethyloctanedioic acid. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyloctanedioyl dichloride can be synthesized through the reaction of ethyloctanedioic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid groups are converted into acyl chlorides. The general reaction is as follows:
C10H18O4+2SOCl2→C10H16Cl2O2+2SO2+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using thionyl chloride or phosphorus trichloride (PCl3) as chlorinating agents. The process is carried out in a controlled environment to ensure safety and efficiency. The by-products, such as sulfur dioxide (SO2) and hydrogen chloride (HCl), are typically captured and neutralized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Ethyloctanedioyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form ethyloctanedioic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Alcohols and Amines: For esterification and amidation reactions, the compound is reacted with alcohols or amines under mild conditions, often with a base to neutralize the HCl formed.
Water: Hydrolysis is typically carried out in aqueous conditions, sometimes with a catalyst to speed up the reaction.
Reducing Agents: Reduction reactions are performed under anhydrous conditions to prevent hydrolysis.
Major Products:
Esters and Amides: Formed from reactions with alcohols and amines.
Ethyloctanedioic Acid: Formed from hydrolysis.
Diols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
Ethyloctanedioyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug molecules and prodrugs.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of ethyloctanedioyl dichloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets are typically nucleophilic sites on other molecules, such as hydroxyl or amino groups. The pathways involved include nucleophilic acyl substitution and hydrolysis.
Comparación Con Compuestos Similares
Ethylenedichloride (1,2-Dichloroethane): A chlorinated hydrocarbon used in the production of vinyl chloride.
Phthaloyl Chloride: Used in the synthesis of phthalic acid derivatives.
Adipoyl Chloride: Utilized in the production of nylon and other polymers.
Uniqueness: Ethyloctanedioyl dichloride is unique due to its specific structure and reactivity, which allows for the formation of a wide range of derivatives. Its longer carbon chain compared to other diacid chlorides provides distinct properties and applications in various fields.
Propiedades
Número CAS |
68171-36-8 |
|---|---|
Fórmula molecular |
C10H16Cl2O2 |
Peso molecular |
239.14 g/mol |
Nombre IUPAC |
4-ethyloctanedioyl dichloride |
InChI |
InChI=1S/C10H16Cl2O2/c1-2-8(6-7-10(12)14)4-3-5-9(11)13/h8H,2-7H2,1H3 |
Clave InChI |
XOFROKYLSKPSOE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCCC(=O)Cl)CCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


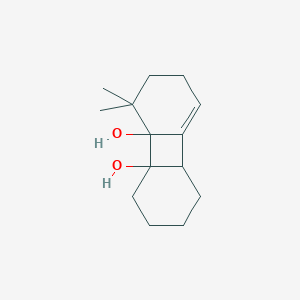


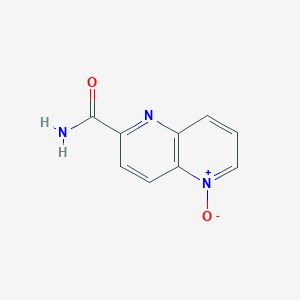
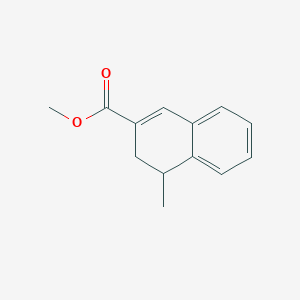


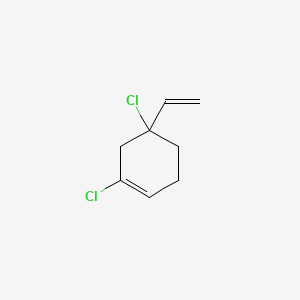
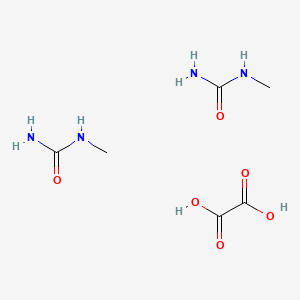
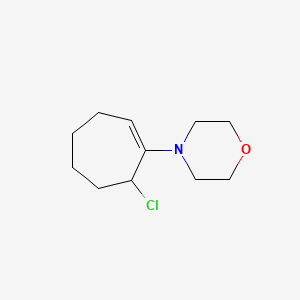
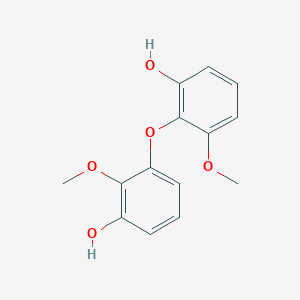
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
